3,6-dichloro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide
Overview
Description
3,6-dichloro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzaldehyde and thiourea, under acidic conditions.
Introduction of Chloro Substituents: The chloro substituents can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group can be introduced through nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the benzothiophene derivative and 3-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Amino-substituted benzothiophene derivatives.
Substitution: Benzothiophene derivatives with various functional groups replacing the chloro substituents.
Scientific Research Applications
3,6-dichloro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-1-benzothiophene-2-carboxamide: Lacks the nitro substituent on the phenyl ring.
N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide: Lacks the chloro substituents on the benzothiophene core.
3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide: Lacks the nitro group on the phenyl ring.
Uniqueness
3,6-dichloro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3,6-dichloro-N-(3-nitrophenyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3S/c16-8-4-5-11-12(6-8)23-14(13(11)17)15(20)18-9-2-1-3-10(7-9)19(21)22/h1-7H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUXEVANTZIPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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